![molecular formula C32H28 B14347683 [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene CAS No. 92975-16-1](/img/structure/B14347683.png)
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by cyclization and further functionalization to introduce the phenylethenyl group. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or ferric chloride, under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where one of the phenyl groups is substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mecanismo De Acción
The mechanism of action of [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure but different functional groups.
tert-Butyl carbamate: An organic compound used in various chemical reactions, sharing some structural similarities.
Uniqueness
What sets [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene apart is its unique combination of phenyl and cyclohexene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry highlight its versatility.
Propiedades
Número CAS |
92975-16-1 |
|---|---|
Fórmula molecular |
C32H28 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
[2,4-diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C32H28/c1-25(26-14-6-2-7-15-26)32(29-20-12-5-13-21-29)23-22-30(27-16-8-3-9-17-27)31(24-32)28-18-10-4-11-19-28/h2-21H,1,22-24H2 |
Clave InChI |
YJEKJUUOOUZYMI-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2(CCC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


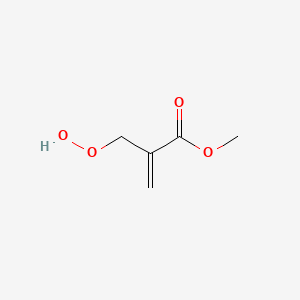
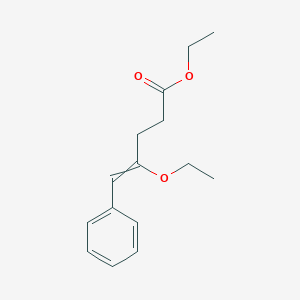
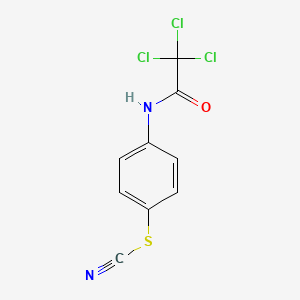
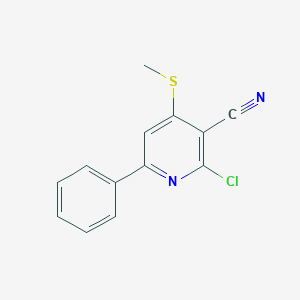
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
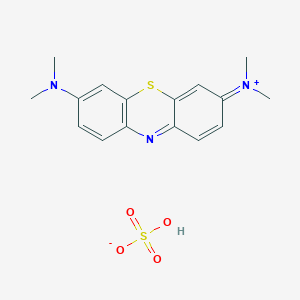
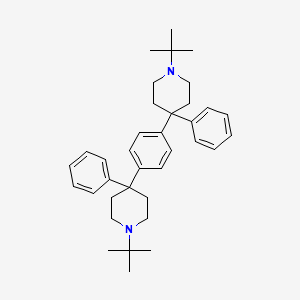
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
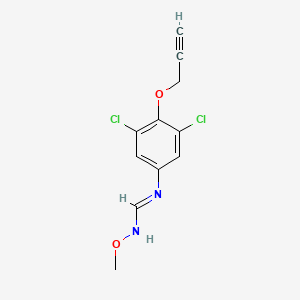
![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
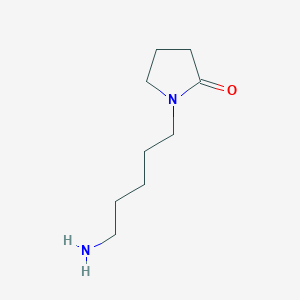
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
